5-bromo-2-iodo-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
5-bromo-2-iodo-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features multiple aromatic rings and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-iodo-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide likely involves multiple steps, including halogenation, amide formation, and possibly cyclization reactions. Typical reagents might include bromine, iodine, and various catalysts to facilitate these transformations. Reaction conditions would need to be carefully controlled to ensure the correct substitution pattern and to avoid unwanted side reactions.
Industrial Production Methods
Industrial production of such a compound would require scalable and cost-effective methods. This might involve optimizing the synthetic route to minimize the number of steps and the use of expensive reagents. Techniques such as continuous flow chemistry could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the amide group.
Reduction: Reduction reactions could target the halogen substituents or the amide group.
Substitution: Halogen substituents make the compound a candidate for various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst could be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles could facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, compounds with similar structures have been investigated for their potential as pharmaceuticals, particularly in targeting specific proteins or pathways.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for 5-bromo-2-iodo-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-iodo-N-(2-naphthalen-1-yl)-benzamide
- 2-Iodo-N-(2-naphthalen-1-yl-benzooxazol-5-yl)-benzamide
- 5-Bromo-N-(2-naphthalen-1-yl-benzooxazol-5-yl)-benzamide
Uniqueness
What sets 5-bromo-2-iodo-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide apart from similar compounds is the specific arrangement of its substituents, which can significantly influence its chemical reactivity and potential applications. The presence of both bromine and iodine atoms, along with the naphthalene and benzooxazole rings, provides a unique combination of electronic and steric effects.
Properties
Molecular Formula |
C24H14BrIN2O2 |
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Molecular Weight |
569.2g/mol |
IUPAC Name |
5-bromo-2-iodo-N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C24H14BrIN2O2/c25-15-8-10-20(26)19(12-15)23(29)27-16-9-11-22-21(13-16)28-24(30-22)18-7-3-5-14-4-1-2-6-17(14)18/h1-13H,(H,27,29) |
InChI Key |
DEPWMCAIOMKEEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=C(C=CC(=C5)Br)I |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=C(C=CC(=C5)Br)I |
Origin of Product |
United States |
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